4-Methyl-3-(trifluoromethyl)benzoic acid
Overview
Description
4-Methyl-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H7F3O2. It is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to a benzoic acid core.
Scientific Research Applications
4-Methyl-3-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Mechanism of Action
Target of Action
It is often used as an intermediate in the synthesis of other compounds, such as bafetinib , which is a potent Bcr-Abl kinase inhibitor.
Mode of Action
As an intermediate, its role may vary depending on the final compound it is used to synthesize. For instance, in the synthesis of Bafetinib, it may contribute to the inhibition of the Bcr-Abl kinase .
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of Bafetinib , which is a potent Bcr-Abl kinase inhibitor . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in this pathway.
Cellular Effects
Given its role in the synthesis of Bafetinib , it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism associated with Bcr-Abl kinase.
Molecular Mechanism
It is likely to exert its effects at the molecular level through its role in the synthesis of Bafetinib , potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Given its role in the synthesis of Bafetinib , it may interact with enzymes or cofactors involved in this pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-3-(trifluoromethyl)benzoic acid can be synthesized through several methods. One common approach involves the reaction of p-tolunitrile with trifluoromethylating agents under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are meticulously controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the trifluoromethyl group or the carboxylic acid group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products: The major products formed from these reactions vary based on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acid derivatives, while substitution can introduce new functional groups into the molecule .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzoic acid: This compound lacks the methyl group present in 4-Methyl-3-(trifluoromethyl)benzoic acid, which can affect its chemical reactivity and applications.
3,5-Bis(trifluoromethyl)benzoic acid:
Uniqueness: this compound is unique due to the presence of both a methyl and a trifluoromethyl group on the benzoic acid core. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, making it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
4-methyl-3-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5-2-3-6(8(13)14)4-7(5)9(10,11)12/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPKAYDTKWGFQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379599 | |
Record name | 4-Methyl-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261952-01-6 | |
Record name | 4-Methyl-3-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261952-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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